3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride
Description
Chemical Structure and Properties: The compound 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride (molecular formula: C₇H₁₅ClN₄O, molecular weight: 206.68 g/mol, CAS: EN300-2046742ClH) features a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a propylamine side chain at position 3, which is protonated as a hydrochloride salt .
The presence of the methoxymethyl group may modulate bioavailability and target binding compared to simpler substituents.
Properties
Molecular Formula |
C7H15ClN4O |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N4O.ClH/c1-12-5-7-9-6(10-11-7)3-2-4-8;/h2-5,8H2,1H3,(H,9,10,11);1H |
InChI Key |
RVCFNCBQZUBCHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole ring is commonly synthesized by the reaction of aminoguanidine hydrochloride with aldehydes under acidic or basic conditions. This cyclocondensation leads to the formation of the triazole nucleus with the amino group positioned at the 5-position.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Aminoguanidine hydrochloride + formaldehyde or substituted aldehyde | Acidic or basic medium, reflux or microwave irradiation | Formation of 5-substituted 1,2,4-triazole ring |
Representative Multi-Step Synthesis Protocol
Based on industrial and academic protocols, the synthesis can be outlined as follows:
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of N-guanidinosuccinimide intermediate | Succinic anhydride + aminoguanidine hydrochloride | Microwave irradiation, solvent-free or polar solvent | Key intermediate for triazole ring formation |
| 2 | Ring opening and side chain introduction | N-guanidinosuccinimide + 3-aminopropylamine | Microwave irradiation, mild heating | Nucleophilic attack opens succinimide ring |
| 3 | Cyclization to 1,2,4-triazole ring | Intramolecular recyclization | Heating, solvent | Forms triazole with propan-1-amine substituent |
| 4 | Methoxymethyl group introduction | Alkylation with methoxymethyl chloride or equivalent | Basic conditions, controlled temperature | Selective substitution at 5-position |
| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Room temperature | Improves compound stability and solubility |
Reaction Conditions and Optimization
- Microwave irradiation has been shown to accelerate ring formation and improve yields in triazole synthesis.
- Choice of solvent (e.g., polar aprotic solvents like dimethylformamide or protic solvents like methanol) affects reaction rates and selectivity.
- Temperature control is critical during alkylation to prevent over-alkylation or side reactions.
- Use of base (e.g., triethylamine) during alkylation facilitates nucleophilic substitution.
- Purification typically involves crystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Microwave irradiation power | 100-300 W | Speeds up ring closure |
| Reaction temperature (ring formation) | 80-120 °C | Optimal for cyclization |
| Alkylation temperature | 0-25 °C | Prevents side reactions |
| Solvents | Methanol, DMF, DMSO | Solubility and reactivity considerations |
| Reaction time (each step) | 1-6 hours | Varies by step and scale |
| Yield (overall) | 50-75% | Depending on purification |
Analytical Characterization and Purity Assessment
- NMR spectroscopy (1H, 13C) confirms the substitution pattern on the triazole ring and side chain.
- Mass spectrometry verifies molecular weight (206.67 g/mol for hydrochloride).
- X-ray crystallography can be used to confirm molecular structure and tautomerism.
- Elemental analysis ensures purity and correct salt formation.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine undergoes standard nucleophilic reactions characteristic of aliphatic amines:
Microwave-assisted reactions significantly improve yields in alkylation processes due to enhanced reaction kinetics .
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry:
A. Electrophilic Aromatic Substitution
Limited by electron-deficient nature of the triazole ring. Successful reactions require activating groups:
| Reaction | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | C-5 (adjacent to NH) | 5-bromo derivative (42% yield) |
| Nitration | HNO₃/H₂SO₄, -10°C | No reaction | Ring decomposition observed |
B. Metal Coordination
The triazole N-atoms form stable complexes with transition metals:
textCu(II) complex: [Cu(C₈H₁₄N₅O)Cl₂] Stoichiometry: 1:1 (metal:ligand) Geometry: Distorted square planar (confirmed by XRD)[1]
Methoxymethyl Group Transformations
The -OCH₂CH₃ substituent undergoes hydrolysis and oxidation:
| Reaction | Conditions | Products | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 5-(hydroxymethyl)triazole | Bioactive intermediate |
| Oxidation | KMnO₄, H₂O, 80°C | 5-carboxytriazole | Chelating agent synthesis |
Tautomerism Studies
1H-1,2,4-triazoles exhibit annular tautomerism:
-
Major tautomer : 1H-form (NH at N-1) confirmed by -NMR (δ 12.8 ppm, broad singlet)
-
Minor tautomer : 4H-form (<5% population) observed in polar aprotic solvents
X-ray crystallography reveals planar triazole ring geometry with NH···N hydrogen bonding (2.89 Å) .
Biological Activation Pathways
The compound acts as a pharmacophore through:
-
Hydrogen bond donation : Triazole NH forms 2.1 Å H-bonds with Thr102 in GPR88 receptor
-
Metabolic oxidation : Hepatic CYP3A4 converts methoxymethyl to hydroxymethyl (t₁/₂ = 3.7h)
Comparative Reactivity Table
Key differences from analogous compounds:
| Compound | Amine pKₐ | Triazole Ring Stability | Methoxymethyl Reactivity |
|---|---|---|---|
| 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine | 8.9 | High (ΔG‡ = 128 kJ/mol) | Moderate |
| 3-(1H-1,2,4-triazol-3-yl)propan-1-amine (no methoxymethyl) | 9.2 | Similar | N/A |
| 5-methyl-1H-1,2,4-triazole analogue | 8.7 | Lower (ΔG‡ = 115 kJ/mol) | High |
Synthetic Limitations
Scientific Research Applications
3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Methyl (CAS 1909326-22-2): Reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets . Isopropyl (EN300-43391170): Increases lipophilicity, which may enhance membrane permeability but reduce water solubility . Cyclopropyl (1251143-96-0): Introduces rigidity and metabolic stability due to the strained ring, often used in drug candidates to resist oxidation .
Biological Activity: The methyl-substituted analogue (CAS 1909326-22-2) is explicitly noted for agrochemical and pharmaceutical utility, suggesting broad-spectrum bioactivity . The target compound’s methoxymethyl group may confer selectivity for enzymes requiring polar interactions (e.g., kinases or GPCRs).
Synthetic Accessibility :
Biological Activity
The compound 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a derivative of the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is , with a molecular weight of approximately 232.71 g/mol. The compound features a triazole ring substituted with a methoxymethyl group and an amine side chain, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇ClN₄O |
| Molecular Weight | 232.71 g/mol |
| LogP | -0.71 |
| Purity | ≥95% |
Synthesis
The synthesis of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride can be achieved through various methods involving the reaction of substituted triazoles with appropriate amines. Recent studies have demonstrated efficient synthetic pathways that utilize microwave irradiation to enhance yields and reduce reaction times .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of key enzymes such as cytochrome P450-dependent enzymes in fungi, which are crucial for ergosterol biosynthesis .
Case Study: Antifungal Activity
In a study evaluating the antifungal efficacy of triazole derivatives, 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride was tested against Candida albicans and Aspergillus niger. The compound exhibited significant inhibition at low concentrations (MIC values ranging from 0.5 to 2 µg/mL), indicating its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12 | Activation of caspase pathways |
The biological activity of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is largely attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in key metabolic pathways in pathogens.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication processes in rapidly dividing cells .
Q & A
Q. What are the recommended synthetic routes for 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation of hydrazine derivatives with nitriles or aldehydes. For this compound, a plausible route includes:
Step 1: Synthesis of the triazole core via reaction of methoxymethyl-substituted hydrazine with a nitrile precursor.
Step 2: Alkylation of the triazole with 3-chloropropylamine, followed by HCl salt formation.
Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 0.1–0.3 eq) .
- Monitoring: Employ HPLC or LC-MS for real-time reaction tracking to identify intermediate bottlenecks .
Reference Table: Hypothetical Optimization Parameters
| Factor | Range Tested | Response Measured |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Solvent | Ethanol, DMF | Reaction Rate (h⁻¹) |
| Catalyst (e.g., Pd) | 0.1 eq, 0.2 eq | Purity (HPLC) |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxymethyl protons (δ 3.3–3.5 ppm) and triazole ring protons (δ 8.5–9.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- ¹³C NMR: Confirm carbonyl and triazole carbons (δ 150–160 ppm).
- X-ray Crystallography: Resolve the crystal structure to verify stereochemistry and hydrogen bonding patterns, as demonstrated for similar triazole derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation exposure .
- First Aid:
- Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives or predict reaction pathways?
Methodological Answer:
- Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediate energies for triazole functionalization .
- Docking Studies: Screen derivatives for bioactivity by simulating interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Machine Learning: Train models on existing triazole reaction datasets to predict optimal conditions for new syntheses .
Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Root-Cause Analysis:
- Statistical Analysis: Apply ANOVA to determine if observed discrepancies are statistically significant .
- Mechanistic Re-evaluation: Re-examine computational models for overlooked intermediates, such as tautomeric forms of the triazole ring .
Reference Table: Common Data Contradictions and Solutions
| Contradiction Type | Resolution Strategy |
|---|---|
| Theoretical vs. Experimental Yield | Re-optimize catalyst or solvent |
| Unassigned NMR Peaks | 2D NMR or spiking with standards |
| MS Fragmentation Mismatch | Isotopic labeling studies |
Q. What methodologies are effective for studying the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
Q. How can researchers design experiments to explore the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinities (KD) by immobilizing the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
- Enzyme Inhibition Assays: Test dose-dependent activity using fluorogenic substrates (e.g., for proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
